molecular formula C10H17NO4 B1531326 2-Acetamido-3-(oxan-4-yl)propanoic acid CAS No. 1339135-35-1

2-Acetamido-3-(oxan-4-yl)propanoic acid

Cat. No. B1531326
CAS RN: 1339135-35-1
M. Wt: 215.25 g/mol
InChI Key: TXTAJOPGKDQJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Acetamido-3-(oxan-4-yl)propanoic acid” is a chemical compound with the molecular formula C10H17NO4 . It’s also known as "2H-Pyran-4-propanoic acid, α-(acetylamino)tetrahydro-" .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 215.25 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

One study focuses on the novel synthesis of analogues related to 2-Acetamido-3-(oxan-4-yl)propanoic acid and their anti-inflammatory properties, highlighting the compound's utility in developing potential anti-inflammatory agents (Reddy et al., 2010). Another investigation demonstrates the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using a related catalyst, showcasing the compound's relevance in synthetic organic chemistry and its potential for green chemistry applications (Rafiee et al., 2018).

Biochemical Applications

Research into the polymorphism of piracetam, a compound structurally related to this compound, explores its solubility in various solvents, which has implications for pharmaceutical formulation and the understanding of drug polymorphs (Maher et al., 2010). Additionally, studies on the photocatalytic degradation of organic compounds using UV/H2O2 highlight potential environmental applications for derivatives of this compound in water treatment and pollution remediation (Santos et al., 2019).

Material Science and Nanotechnology

Further research explores the synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, illustrating the compound's role in the development of novel materials and biochemicals (Cai et al., 2009). Another study investigates the formation constants of ternary complexes involving heavy metal ions, demonstrating the application of this compound derivatives in analytical chemistry and metal ion detection (Hamed et al., 1994).

Anticancer Research

A recent investigation into the synthesis and anticancer activity of certain derivatives provides insights into the compound's potential therapeutic applications, particularly in developing new anticancer agents (Horishny et al., 2021).

properties

IUPAC Name

2-acetamido-3-(oxan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(12)11-9(10(13)14)6-8-2-4-15-5-3-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTAJOPGKDQJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-3-(oxan-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetamido-3-(oxan-4-yl)propanoic acid
Reactant of Route 3
2-Acetamido-3-(oxan-4-yl)propanoic acid
Reactant of Route 4
2-Acetamido-3-(oxan-4-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Acetamido-3-(oxan-4-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Acetamido-3-(oxan-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.